molecular formula C18H30N4 B12587233 1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine CAS No. 648895-60-7

1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine

Cat. No.: B12587233
CAS No.: 648895-60-7
M. Wt: 302.5 g/mol
InChI Key: ISDGWCCLZYLTEK-UHFFFAOYSA-N
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Description

1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine ( 648895-60-7) is a nitrogen-containing heterocyclic compound with the molecular formula C18H30N4 and a molecular weight of 302.46 g/mol . This structure features a piperidine core, a privileged scaffold in medicinal chemistry that is present in more than twenty classes of pharmaceuticals . The molecule is further functionalized with a piperazine ring and a 2-pyridyl group, structural motifs commonly investigated for their potential to interact with central nervous system (CNS) targets . Piperidine and piperazine derivatives are extensively studied for their role as key synthetic fragments in designing drugs and play a significant role in the pharmaceutical industry . Researchers value this compound for exploring structure-activity relationships (SAR) in the development of novel bioactive molecules. The specific substitution pattern on the piperidine ring, including the 2-methylpropyl group, may influence the compound's physicochemical properties and binding affinity, making it a valuable intermediate for constructing more complex molecular architectures . This product is provided for research purposes as a chemical reference standard and building block in synthetic and medicinal chemistry programs. It is supplied as a high-purity material to ensure experimental consistency. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. For specific handling and storage information, please refer to the available safety data sheet.

Properties

CAS No.

648895-60-7

Molecular Formula

C18H30N4

Molecular Weight

302.5 g/mol

IUPAC Name

1-[1-(2-methylpropyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C18H30N4/c1-16(2)15-20-9-6-17(7-10-20)21-11-13-22(14-12-21)18-5-3-4-8-19-18/h3-5,8,16-17H,6-7,9-15H2,1-2H3

InChI Key

ISDGWCCLZYLTEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Method 1: One-Pot Synthesis

A one-pot synthesis approach has been reported where the compound is synthesized from readily available precursors. This method typically involves:

  • Reagents : Piperidine, 2-methylpropylamine, and pyridine derivatives.

  • Procedure :

    • Combine piperidine and 2-methylpropylamine in a solvent such as DMF (N,N-Dimethylformamide).
    • Add pyridine derivatives followed by a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Stir the mixture at elevated temperatures (around 80 °C) for several hours.

This method allows for a straightforward assembly of the piperazine framework while minimizing purification steps.

Method 2: Stepwise Synthesis

A more traditional stepwise synthesis can be employed, which provides better control over the reaction conditions and product purity. This method involves multiple steps:

  • Synthesis of Piperazine Intermediate :

    • Start with 1-bromo-2-methylpropane and piperazine in the presence of a base (e.g., potassium carbonate) to yield the alkylated piperazine.
  • Formation of the Final Compound :

    • React the piperazine intermediate with a pyridine derivative using coupling agents such as DCC (Dicyclohexylcarbodiimide) under reflux conditions.
    • Purify the product using column chromatography to isolate the desired compound.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis is an innovative approach that can significantly reduce reaction times while improving yields:

  • Reagents : Similar to those used in traditional methods but optimized for microwave conditions.

  • Procedure :

    • Combine all reactants in a microwave-safe vessel.
    • Subject the mixture to microwave irradiation for a predetermined time (typically between 10 to 30 minutes).

This method has been shown to enhance reaction rates and yields due to better heat distribution and increased reaction kinetics.

Method Reaction Time Yield (%) Advantages Disadvantages
One-Pot Synthesis 5 hours ~70 Simplified procedure, fewer purification steps Potential for lower purity
Stepwise Synthesis 24 hours ~80 Better control over product quality More complex procedure with multiple steps
Microwave-Assisted Synthesis 30 minutes ~85 Faster reactions, higher yields Requires specialized equipment

Recent studies have shown that modifications to the piperazine core can significantly influence biological activity. For instance, variations in substituents on the pyridine ring have been linked to enhanced binding affinity for specific receptors in pharmacological assays. Additionally, structural optimization through systematic SAR (Structure-Activity Relationship) studies has led to compounds with improved efficacy and reduced side effects.

The synthesis of 1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can be achieved through various methods including one-pot synthesis, stepwise synthesis, and microwave-assisted techniques. Each method presents unique advantages and challenges, making it crucial for researchers to select an appropriate strategy based on their specific needs regarding yield, purity, and time efficiency. Ongoing research into this compound continues to reveal its potential therapeutic applications, underscoring the importance of efficient synthetic methods in drug discovery.

Chemical Reactions Analysis

1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

CB1 Receptor Antagonism

Research has indicated that compounds with similar structural features to 1-[1-(2-methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine exhibit activity as cannabinoid receptor type 1 (CB1) antagonists . These compounds have been explored for their potential in treating metabolic disorders, including obesity and diabetes, by modulating appetite and energy expenditure .

Metabolic Syndrome Treatment

Studies have demonstrated that piperidine derivatives can effectively block alcohol-induced liver steatosis, suggesting their utility in managing conditions related to metabolic syndrome . The ability of these compounds to selectively target peripheral CB1 receptors while minimizing central nervous system effects makes them promising candidates for further development.

Protein-Protein Interaction Inhibition

The compound has been investigated in the context of inhibiting protein-protein interactions (PPIs), which are critical in various biological processes and disease mechanisms. Fragment-based drug discovery approaches have identified piperidine derivatives as potential stabilizers of protein complexes, offering novel therapeutic avenues for diseases such as cancer .

Case Study 1: Inhibition of CB1 Receptors

A study focused on the synthesis of peripherally selective CB1 receptor antagonists revealed that modifications to the piperidine structure could enhance binding affinity and selectivity over CB2 receptors. Compounds derived from this class showed promising results in preclinical models, indicating their potential for treating obesity-related conditions .

Case Study 2: Metabolic Effects

In vivo experiments demonstrated that certain analogs of piperidine derivatives could significantly reduce body weight and improve insulin sensitivity in animal models. These findings highlight the therapeutic potential of targeting the endocannabinoid system through selective antagonism of CB1 receptors .

Comparison with Similar Compounds

Piperazine-Piperidine Derivatives

  • 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
    This compound shares the piperazine-piperidine backbone but substitutes the pyridin-2-yl group with a 2-methoxyphenyl ring and introduces a 2-nitrobenzyl group. It exhibits high affinity for the dopamine D2 receptor (Ki = 3.2 nM), attributed to the electron-withdrawing nitro group enhancing receptor binding . In contrast, the pyridin-2-yl group in the target compound may favor interactions with polar residues in receptor pockets.

  • However, the absence of an aromatic ring may limit receptor specificity.

Pyridin-2-yl-Substituted Piperazines

  • 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}pyridine (PPMA)
    PPMA, synthesized via nucleophilic substitution , demonstrates corrosion inhibition properties due to the pyridine ring’s electron-donating effects. The target compound’s pyridin-2-yl group may similarly enhance solubility and coordination with metal ions .

  • 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)
    This derivative links pyridin-2-yl to piperazine via a pentanamide spacer, achieving selective dopamine D3 receptor binding (Ki < 50 nM) . The target compound’s direct pyridin-2-yl attachment may reduce conformational flexibility but improve binding kinetics.

Physicochemical Properties

Property Target Compound (Inferred) 1-(2-Methoxy-phenyl) Derivative HEHPP
Melting Point ~150–200°C 132–230°C -48.6°C (glass transition)
Solubility Moderate in ethanol Low in water High in water/ethanol
pKa ~7.5 (piperazine N) Not reported pKa1 = 3.73, pKa2 = 7.98

The target compound’s pyridin-2-yl group likely increases water solubility compared to purely alkyl-substituted derivatives like , while the 2-methylpropyl group balances lipophilicity.

Biological Activity

1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine, commonly referred to as compound 648895-60-7, is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₀N₄
  • Molecular Weight : 302.458 g/mol
  • CAS Number : 648895-60-7

The compound's structure consists of a piperidine ring substituted with a 2-methylpropyl group and a piperazine moiety linked to a pyridine ring, which is crucial for its biological interactions.

Research indicates that this compound may interact with various neurotransmitter systems, particularly through its action as a ligand for G protein-coupled receptors (GPCRs). Notably, it has shown potential as an agonist for certain serotonin receptors, which are integral in regulating mood and anxiety.

GPCR Interaction

  • Serotonin Receptors : The compound has been studied for its effects on the 5-HT(1A) receptor. In vitro assays demonstrated that it acts as an agonist with comparable efficacy to serotonin itself, influencing cAMP formation and GTP(gamma)S binding assays .
  • GPR119 Agonism : It has also been identified as a GPR119 agonist, which plays a role in glucose homeostasis and insulin secretion. This activity suggests potential applications in treating metabolic disorders such as type 2 diabetes .

Biological Activity Data

The following table summarizes key biological activities associated with 1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine:

Biological Activity Effect Reference
5-HT(1A) AgonismEC₅₀ comparable to serotonin
GPR119 AgonismEnhances insulin secretion
Neurotransmitter ModulationAffects mood and anxiety pathways

Case Study 1: Antidepressant Effects

A study explored the antidepressant-like effects of piperazine derivatives in rodent models. Administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties. The study attributed these effects to enhanced serotonergic activity .

Case Study 2: Metabolic Implications

In another investigation focusing on metabolic health, the compound was administered to diabetic mouse models. Results indicated improved glucose tolerance and insulin sensitivity, supporting its role as a GPR119 agonist. These findings suggest that the compound may have therapeutic implications for managing type 2 diabetes .

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